Bromoacetic acid, 3-methylbutyl ester

Description

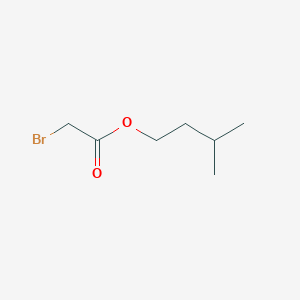

Bromoacetic acid, 3-methylbutyl ester (IUPAC name: 3-methylbutyl bromoacetate) is an ester derivative of bromoacetic acid and 3-methylbutanol (isoamyl alcohol). Its structure comprises a bromoacetyl group (CH₂BrCOO−) linked to a branched 3-methylbutyl chain (CH₂CH₂CH(CH₃)₂). While direct references to this specific ester are absent in the provided evidence, its properties and applications can be inferred from structurally related bromoacetic acid esters .

Properties

IUPAC Name |

3-methylbutyl 2-bromoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-6(2)3-4-10-7(9)5-8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIYUCHMHDAPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335065 | |

| Record name | Isopentyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83004-92-6 | |

| Record name | Isopentyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetic acid, 3-methylbutyl ester can be synthesized through the esterification of bromoacetic acid with 3-methylbutanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction can be represented as follows:

BrCH2COOH+CH3CH2CH2CH2OH→BrCH2COOCH2CH2CH2CH2CH3+H2O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation to separate the ester from the reaction mixture. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Bromoacetic acid, 3-methylbutyl ester undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols.

Hydrolysis: The ester can be hydrolyzed to yield bromoacetic acid and 3-methylbutanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an organic solvent like dichloromethane.

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as common reagents.

Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted acetic acid derivatives.

Hydrolysis: Products are bromoacetic acid and 3-methylbutanol.

Reduction: The major product is 3-methylbutanol.

Scientific Research Applications

Bromoacetic acid, 3-methylbutyl ester has several applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a reagent in biochemical assays.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of bromoacetic acid, 3-methylbutyl ester involves its reactivity as an ester and an alkylating agent. The ester group can undergo hydrolysis or nucleophilic substitution, while the bromine atom can participate in alkylation reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon and the bromine atom .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of bromoacetic acid esters with varying alkyl chains:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point* | Solubility (Polar Solvents) | Key Structural Features |

|---|---|---|---|---|---|

| Bromoacetic acid, methyl ester | C₃H₅BrO₂ | 152.97 | ~145°C | Moderate | Short-chain, linear alkyl group |

| Bromoacetic acid, ethyl ester | C₄H₇BrO₂ | 167.00 | ~167°C | Moderate | Ethyl group, higher volatility |

| Bromoacetic acid, 3-methylbutyl ester | C₇H₁₃BrO₂ | 209.08 (calculated) | ~220–240°C† | Low (branched chain) | Branched alkyl, reduced polarity |

| Bromoacetic acid, hexadecyl ester | C₁₈H₃₅BrO₂ | 371.38 (calculated) | >300°C | Very low | Long-chain, lipophilic |

*Boiling points estimated based on chain length and branching.

†Predicted using analogous esters.

Key Observations :

- Chain Length and Polarity : Longer alkyl chains (e.g., hexadecyl) increase hydrophobicity, reducing solubility in polar solvents like water. The 3-methylbutyl ester’s branched structure further lowers polarity compared to linear analogs .

- Volatility : Methyl and ethyl esters are more volatile due to smaller molecular weights, whereas the 3-methylbutyl ester’s bulkier structure likely decreases volatility .

Research Findings and Industrial Relevance

- Polymer Synthesis : Bromoacetic esters are critical in constructing sequence-defined oligo(ester-amide-ester)s via nucleophilic substitution and Passerini reactions .

- Natural Product Isolation : Long-chain bromoacetic esters (e.g., hexadecyl) are identified in fungal metabolomes, hinting at ecological roles or biodegradation pathways .

- Pharmaceutical Intermediates : Ethyl bromoacetate derivatives are precursors to spasmolytic and antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.